molecular formula C14H17NOS B13541222 9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one

9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B13541222
M. Wt: 247.36 g/mol
InChI Key: MGRRJMKUIQZPCT-UHFFFAOYSA-N
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Description

9-Benzyl-3-thia-9-azabicyclo[331]nonan-7-one is a bicyclic compound that features a unique structure incorporating a benzyl group, a sulfur atom, and a nitrogen atom within its bicyclic framework

Preparation Methods

The synthesis of 9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one typically involves a multi-step process. One common method includes the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylating agents . The reaction conditions often involve the use of acetic acid and water as solvents, with the addition of glutaraldehyde and benzylamine at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one include:

The uniqueness of 9-Benzyl-3-thia-9-azabicyclo[33

Properties

IUPAC Name

9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRRJMKUIQZPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC(N2CC3=CC=CC=C3)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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